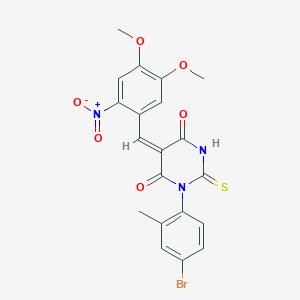![molecular formula C11H13FN2O2 B5116928 N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea, also known as FVU, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a urea derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is not fully understood. However, studies have suggested that N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have several biochemical and physiological effects. In addition to its antiproliferative and apoptotic effects, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea for lab experiments is its potency against cancer cell lines. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been shown to have a lower toxicity profile than many other anticancer agents, making it a promising candidate for further research. However, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea may have limited efficacy against certain types of cancer.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea. One area of interest is the development of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea analogs with improved potency and selectivity against cancer cells. Another area of interest is the investigation of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea's potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea and its long-term effects on human health.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is a multistep process that involves the reaction of various chemical compounds. The most commonly used method for synthesizing N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea involves the reaction of 4-fluoroaniline with ethyl chloroformate to form N-(4-fluorophenyl) carbamate. This intermediate compound is then reacted with vinyl acetate to form N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl] carbamate. Finally, the compound is treated with a base to form N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea is in cancer research. Several studies have shown that N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(2-ethenoxyethyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-2-16-8-7-13-11(15)14-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVODUMORVWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)
![1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
